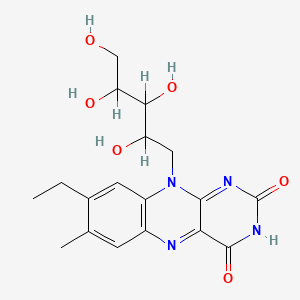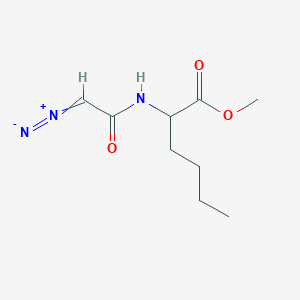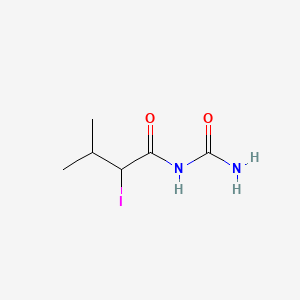
Protochlorophyllide a
Übersicht
Beschreibung
Protochlorophyllide a is an intermediate in the biosynthesis of chlorophyll a. It is a tetrapyrrole compound that lacks the phytol side-chain of chlorophyll and the reduced pyrrole in ring D. This compound is highly fluorescent and plays a crucial role in the chlorophyll biosynthesis pathway, particularly in photosynthetic organisms such as plants, algae, and some bacteria .
Wissenschaftliche Forschungsanwendungen
Protochlorophyllide a has several scientific research applications, including:
Photosynthesis Research: It is used to study the chlorophyll biosynthesis pathway and the role of light-dependent reactions in photosynthesis.
Fluorescence Studies: Due to its high fluorescence, this compound is used in fluorescence microscopy and spectroscopy to study the structure and function of photosynthetic organisms.
Biotechnology: It is used in the development of genetically modified plants with enhanced photosynthetic efficiency.
Wirkmechanismus
The reduction of protochlorophyllide to chlorophyllide is catalyzed by NADPH:protochlorophyllide oxidoreductase (POR) . The Arabidopsis thaliana genome encodes three structurally related but differentially regulated POR genes, PORA, PORB, and PORC . The reaction involves the protochlorophyllide excited state, a variety of ultrafast spectroscopic measurements have shown that significant parts of the reaction occur on the picosecond timescale .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Protochlorophyllide a can be synthesized from chlorophyllide a or divinyl this compound. The synthesis involves the reduction of protochlorophyllide to chlorophyllide a, which is catalyzed by the enzyme protochlorophyllide oxidoreductase. This reaction requires light and NADPH as a cofactor .
Industrial Production Methods: Industrial production of this compound is not common due to its specific role in the biosynthesis of chlorophyll. it can be extracted from photosynthetic organisms such as plants and algae. The extraction process involves the isolation of chloroplasts, followed by the purification of this compound using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Protochlorophyllide a undergoes several types of reactions, including:
Reduction: The reduction of this compound to chlorophyllide a is a key reaction in the chlorophyll biosynthesis pathway.
Common Reagents and Conditions:
Light: Essential for the reduction of this compound to chlorophyllide a.
NADPH: Acts as a cofactor in the reduction reaction.
Enzymes: Protochlorophyllide oxidoreductase is the primary enzyme involved in the reduction reaction.
Major Products:
Chlorophyllide a: The primary product formed from the reduction of this compound.
Vergleich Mit ähnlichen Verbindungen
Protochlorophyllide a is similar to other intermediates in the chlorophyll biosynthesis pathway, such as:
Chlorophyllide a: The immediate product of this compound reduction.
Divinyl this compound: Another intermediate in the chlorophyll biosynthesis pathway.
Chlorophyll a: The final product of the biosynthesis pathway.
Uniqueness: this compound is unique due to its role as a highly fluorescent intermediate in the chlorophyll biosynthesis pathway. Its light-dependent reduction to chlorophyllide a is a critical step in the production of chlorophyll a, which is essential for photosynthesis .
Eigenschaften
IUPAC Name |
magnesium;22-(2-carboxyethyl)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPCOMNNISRCTC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32MgN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20369-67-9 | |
| Record name | Protochlorophyllide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-(2-Methylpropoxy)phenyl]-3-(1-piperidinyl)-1-propanone](/img/structure/B1211558.png)

![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)




